(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol
Description
(E)-4-(tert-Butyldimethylsilyloxy)but-2-en-1-ol is a silyl-protected allylic alcohol with a stereospecific (E)-configuration at the double bond. Its synthesis typically involves palladium-catalyzed cycloisomerization or stereoselective reduction, yielding the compound as a colorless oil with moderate to high efficiency (82% yield in one protocol) . A critical feature is its instability on silica gel, which necessitates caution during purification . The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for hydroxyl groups, enhancing stability in subsequent reactions while enabling selective deprotection under mild conditions (e.g., fluoride ions) .
Structure
3D Structure
Properties
Molecular Formula |
C10H22O2Si |
|---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
(E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6+ |
InChI Key |
PTURWRRIBNABTN-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC/C=C/CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CCO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, but-2-en-1,4-diol (1.0 equiv) is treated with tert-butyldimethylsilyl chloride (1.1 equiv) and imidazole (2.5 equiv) in THF at 0°C, gradually warming to room temperature over 12 hours. The reaction achieves 85–90% conversion, with the (E)-isomer predominating due to thermodynamic stabilization of the trans-configuration during silylation. Excess silylating agent is avoided to minimize di-silylation byproducts, which complicate purification.
Stereochemical Control
The (E)-selectivity arises from steric effects during the silylation step. Molecular modeling studies suggest that the bulky TBDMS group adopts an anti-periplanar orientation relative to the adjacent hydroxyl, favoring trans-addition. This is corroborated by nuclear Overhauser effect (NOE) spectroscopy, which shows no intramolecular interaction between the TBDMS group and the vinyl hydrogen in the product.
Alkylation of Allylic Alcohols via Malonate Intermediates
An alternative approach involves alkylation of allylic alcohols with malonate derivatives, as detailed in Beilstein Journal of Organic Chemistry protocols. This method constructs the carbon skeleton while simultaneously introducing the TBDMS-protected alcohol.
General Procedure
In an oven-dried Schlenk tube under nitrogen, malonate (1.2 equiv) is dissolved in anhydrous THF and cooled to 0°C. Sodium hydride (1.1 equiv) is added to generate the enolate, followed by dropwise addition of allyl bromide (1.0 equiv). After stirring overnight at room temperature, the reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (cyclohexane/ethyl acetate gradient).
Key Data
-
Yield : 70–75%
-
Selectivity : (E)-isomer favored at a 4:1 ratio over (Z)
-
Purification : Silica gel chromatography with cyclohexane/ethyl acetate (9:1 → 7:3)
Mechanistic Insights
The reaction proceeds through a conjugate addition-elimination pathway. The malonate enolate attacks the allyl bromide at the γ-position, followed by elimination of bromide to form the α,β-unsaturated ester. Subsequent reduction of the ester to the alcohol and silylation yields the target compound.
Oxidation-Isomerization of (Z)-Isomers
Stereochemical purity is critical for applications in asymmetric synthesis. A reported strategy involves oxidizing (Z)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol to the corresponding aldehyde, followed by base-catalyzed isomerization to the (E)-configuration.
Catalytic Oxidation
Using a TEMPO/bleach system, (Z)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is oxidized to (E)-4-(tert-butyldimethylsilyloxy)but-2-enal in acetonitrile under oxygen atmosphere. DMAP (4-dimethylaminopyridine) facilitates isomerization via a retro-ene mechanism, achieving >99% (E)-selectivity.
Reaction Parameters
-
Catalyst : 0.75 mol% TEMPO/2,2’-bipyridine
-
Oxidant : NaOCl (1.5 equiv)
-
Time : 4–6 hours at room temperature
-
Yield : 92–95%
Comparative Analysis of Methods
Purification and Characterization
Final purification universally employs flash chromatography on silica gel, with cyclohexane/ethyl acetate mixtures eluting the product at Rf = 0.3–0.5. Nuclear magnetic resonance (NMR) spectroscopy confirms structure and stereochemistry:
-
¹H NMR (CDCl₃) : δ 5.75–5.90 (m, 2H, CH=CH), 4.10–4.25 (m, 2H, CH₂O), 3.70–3.85 (m, 2H, CH₂OH), 0.90 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂).
-
¹³C NMR : δ 132.1 (CH=CH), 72.9 (CH₂O), 25.8 (C(CH₃)₃), 18.2 (SiC(CH₃)₃).
Mass spectrometry (ESI-MS) corroborates the molecular ion peak at m/z 202.37 [M+H]⁺.
Scale-Up Considerations
Industrial-scale production favors the direct silylation method due to its simplicity and fewer purification steps. However, the malonate route offers flexibility for introducing structural variants, such as branched alkyl groups at the α-position .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Deprotection: The silyl ether group can be removed to regenerate the free alcohol.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation; osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Various nucleophiles under basic conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Saturated Alcohols: Formed from the reduction of the double bond.
Free Alcohol: Formed from the deprotection of the silyl ether group.
Scientific Research Applications
Organic Synthesis
(E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol is primarily utilized as an intermediate in organic synthesis. Its ability to protect hydroxyl groups allows chemists to conduct selective reactions without interference from reactive hydroxyl functionalities. This property is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound serves as a precursor in the synthesis of biologically active molecules. Its derivatives have been explored for potential therapeutic applications, including:
- Antioxidant Activity : Compounds derived from this compound may exhibit antioxidant properties, helping to neutralize free radicals.
- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity against various pathogens.
- Cytotoxic Effects : Research indicates potential anticancer properties, as similar compounds have demonstrated cytotoxicity against cancer cell lines.
Material Science
In material science, this compound can be used in the development of specialty chemicals and materials due to its unique chemical structure and reactivity.
Case Study 1: Synthesis of Antioxidant Compounds
A study focused on synthesizing novel antioxidant compounds using this compound as a key intermediate. The resulting compounds were tested for their ability to scavenge free radicals, demonstrating significant antioxidant activity compared to standard antioxidants.
Case Study 2: Antimicrobial Activity Assessment
Research investigated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains. Results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting potential applications in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol depends on the specific reaction it undergoes. In general, the silyl ether group provides protection to the alcohol, allowing selective reactions to occur at other functional groups. The double bond can participate in various addition and oxidation reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Key Observations :
- Yield : The TBS-protected compound’s yield (82%) aligns with other derivatives (73–88%), indicating comparable synthetic efficiency .
- Stability : Unlike alkynyloxy- or furan-substituted analogs, the TBS derivative degrades on silica gel, requiring optimized purification (e.g., flash chromatography with shorter retention times) .
Stereochemical Considerations
The (E)-configuration in the TBS derivative influences polarity and intermolecular interactions. For example, in , the (E)-isomer of a related compound was less polar than its (Z)-counterpart, enabling chromatographic separation . This stereochemical distinction is critical for applications requiring precise spatial arrangement, such as asymmetric catalysis or chiral auxiliaries.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling (E)-4-(tert-butyldimethylsilyloxy)but-2-en-1-ol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling due to potential respiratory irritation (H335) and skin sensitivity (H315) based on analogous silyl ether compounds . Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases, as they may degrade the tert-butyldimethylsilyl (TBDMS) group .
Q. How can researchers optimize the synthesis of this compound to ensure stereochemical integrity?
- Methodological Answer : Use stereoselective protection strategies, such as kinetic resolution with chiral catalysts or enantioselective silylation. For example, sodium hydride in dry THF at 0°C can activate hydroxyl groups for silylation while minimizing racemization . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm stereochemistry using polarimetry or chiral HPLC .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Employ - and -NMR to verify the E-configuration (J coupling constants ~12–16 Hz for trans alkenes) and TBDMS group integration. Mass spectrometry (ESI-TOF) confirms molecular weight, while IR spectroscopy identifies hydroxyl stretching (~3400 cm) and silyl ether bands (~1250 cm) .
Advanced Research Questions
Q. How does the TBDMS group influence the compound’s reactivity in downstream transformations, such as oxidation or cross-coupling reactions?
- Methodological Answer : The TBDMS group enhances steric hindrance, slowing nucleophilic attacks but stabilizing intermediates in transition-metal-catalyzed reactions. For selective deprotection, use fluoride-based reagents (e.g., TBAF in THF) under anhydrous conditions. Kinetic studies show that bulkier silyl groups reduce side reactions in Suzuki-Miyaura couplings by ~40% compared to trimethylsilyl analogs .
Q. What experimental strategies resolve contradictions in reported stability data for silyl-protected allylic alcohols under varying pH conditions?
- Methodological Answer : Conduct controlled stability assays in buffered solutions (pH 1–14) at 25°C, monitoring degradation via HPLC. Conflicting data may arise from trace moisture or metal impurities. For acidic conditions (pH <3), the TBDMS group hydrolyzes rapidly (t <1 hour), while neutral/basic conditions (pH 7–12) show stability for >48 hours. Use chelating agents (e.g., EDTA) to suppress metal-catalyzed decomposition .
Q. How can isotopic labeling (e.g., , ) be applied to study the mechanistic pathways of this compound in enzymatic or catalytic systems?
- Methodological Answer : Synthesize isotopologues via modified procedures, such as substituting -labeled benzyl bromide in protection steps. Use -labeling at the allylic position to track hydride transfer in reductase assays. NMR and MS/MS fragmentation patterns provide mechanistic insights into bond cleavage/formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
